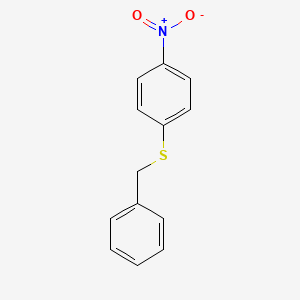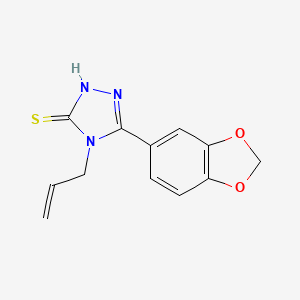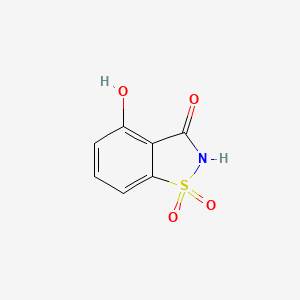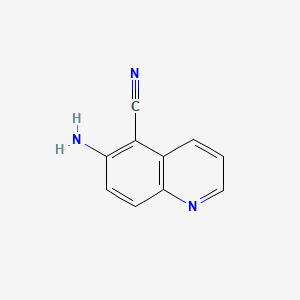
Fmoc-1-氨基-1-环辛基甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The research on Fmoc-1-amino-1-cyclooctanecarboxylic acid and related Fmoc amino acids is focused on their utility as building blocks in the synthesis of peptides and glycopeptides. These compounds are valuable in the field of peptide synthesis due to their ability to protect the amino group during the coupling reactions, which is a critical step in constructing peptide chains.
Synthesis Analysis
The synthesis of Fmoc amino acids and their derivatives is a key area of research. For instance, the glycosylation of Fmoc amino acids with unprotected carboxyl groups has been achieved with sugar 1,2-trans-acetates under Lewis acid promotion, yielding neoglycopeptides . Additionally, the synthesis of 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid from Boc-Ser-OH with an overall yield of over 40% has been reported. This compound can be incorporated into peptides using standard Fmoc chemistry-based solid-phase peptide synthesis . Furthermore, Fmoc amino acid chlorides have been utilized in the solid-phase synthesis of hexapeptides, demonstrating their effectiveness in preventing diketopiperazine formation and providing a rapid method for assembling linear hexapeptides .
Molecular Structure Analysis
The molecular structure of Fmoc amino acids is characterized by the Fmoc group, which serves as a protective group for the amino function. This group is crucial for the stability of the amino acid during peptide synthesis. The structure of Fmoc amino acids allows for the selective deprotection of the amino group without affecting other functional groups present in the molecule.
Chemical Reactions Analysis
Fmoc amino acids undergo various chemical reactions, primarily in the context of peptide bond formation. The Fmoc group is stable under basic conditions but can be removed under mildly acidic conditions, which is essential for stepwise peptide synthesis. The glycosylation reactions mentioned in the provided papers are examples of chemical modifications that Fmoc amino acids can undergo to produce glycopeptides, which mimic natural glycoproteins.
Physical and Chemical Properties Analysis
The physical and chemical properties of Fmoc amino acids are influenced by the Fmoc group, which imparts solubility in organic solvents and stability towards certain chemical conditions. These properties are crucial for their use in solid-phase peptide synthesis, where the solubility and reactivity of the amino acids determine the efficiency and yield of the peptide products. The high reactivity of Fmoc-amino acid chlorides, for example, facilitates the rapid assembly of peptide chains .
科学研究应用
Bio-Inspired Building Blocks for Functional Materials
Fmoc-modified amino acids, including Fmoc-1-amino-1-cyclooctanecarboxylic acid, are significant in the fabrication of functional materials. These compounds are known for their self-assembly features, which are enhanced by the hydrophobicity and aromaticity of the Fmoc group. They find applications in various fields, including cell cultivation, bio-templating, optical materials, drug delivery, catalysis, therapy, and as antibiotics (Tao, Levin, Adler-Abramovich, & Gazit, 2016).
Solid Phase Peptide Synthesis
The Fmoc group, including in compounds like Fmoc-1-amino-1-cyclooctanecarboxylic acid, plays a crucial role in solid phase peptide synthesis. This approach has been advanced through various solid supports, linkages, and side-chain protecting groups, contributing to the synthesis of biologically active peptides and small proteins (Fields & Noble, 2009).
Synthesis of Hexapeptides and Oxytocin Antagonists
Fmoc amino acid chlorides, including those similar to Fmoc-1-amino-1-cyclooctanecarboxylic acid, have been used in the solid-phase synthesis of hexapeptides. These compounds are instrumental in synthesizing complex peptides like oxytocin antagonists, demonstrating their utility in pharmaceutical research (Perlow et al., 1992).
Boronic Acid Functionalized Amino Acids
Fmoc-protected amino acids have been used to synthesize boronic acid functionalized tripeptides, which are studied for their interactions with carbohydrates. Such research is crucial for understanding carbohydrate-binding mechanisms and designing carbohydrate receptors (Otremba & Ravoo, 2016).
Supramolecular Gels in Biomedical Applications
Fmoc-functionalized amino acids form the basis of supramolecular hydrogels. These materials, used in the biomedical field, are recognized for their biocompatible and biodegradable properties. Research in this area explores their potential as antimicrobial agents and their incorporation into various biomedical materials (Croitoriu, Nita, Rusu, Cimponeriu, & Chiriac, 2021).
Peptidomimetics and NLO Oligomers
The utility of Fmoc-protected amino acids extends to the synthesis of peptidomimetics and nonlinear optical (NLO) oligomers. These compounds are crucial for advancing the fields of bioorganic chemistry and materials science (Huang, Zhang, Dalton, & Weber, 2000).
Antibacterial Composite Materials
In recent research, Fmoc-decorated self-assembling building blocks have shown promising antibacterial capabilities. The integration of these nanoassemblies into resin-based composites indicates potential for developing enhanced materials for biomedical applications, especially due to their non-cytotoxic nature toward mammalian cells (Schnaider et al., 2019).
安全和危害
属性
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclooctane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c26-22(27)24(14-8-2-1-3-9-15-24)25-23(28)29-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21H,1-3,8-9,14-16H2,(H,25,28)(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPBLCNRXHNKHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363745 |
Source


|
| Record name | 1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclooctane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-1-amino-1-cyclooctanecarboxylic acid | |
CAS RN |
222166-38-3 |
Source


|
| Record name | 1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclooctane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[4-(1H-imidazol-1-yl)phenyl]-1-ethanone oxime](/img/structure/B1332646.png)
![4'-[(2s)-2-Methylbutyl]-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1332663.png)
![2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B1332671.png)






